1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H19Cl2N3O5S and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0422473 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science
Compounds containing sulfone, sulfide, and amide units have been explored for their application in creating new types of soluble, thermally stable polymers. For instance, Mehdipour‐Ataei and Hatami (2007) synthesized aromatic poly(sulfone sulfide amide imide)s, demonstrating their potential in high-performance material applications due to their thermal stability and solubility properties (Mehdipour‐Ataei & Hatami, 2007).
Medicinal Chemistry
The presence of sulfonamide, piperidine, and nitrophenyl groups in a compound suggests potential biological activity. For example, Khalid et al. (2013) synthesized biologically active O-substituted derivatives of a related sulfonamide compound and evaluated their activity against several enzymes, indicating potential therapeutic applications (Khalid et al., 2013).
Drug Development
Compounds with similar structural features have been synthesized and evaluated for their potential as drug candidates for diseases like Alzheimer's. Rehman et al. (2018) synthesized N-substituted derivatives of related compounds and screened them for enzyme inhibition activity relevant to Alzheimer’s disease, showcasing the potential in drug development (Rehman et al., 2018).
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activity of related compounds have been reported, with some showing significant efficacy against bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents for agricultural or medicinal use (Vinaya et al., 2009).
Cancer Research
Derivatives of compounds containing piperidinyl and sulfonyl groups have been evaluated for their anticancer properties. Rehman et al. (2018) synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus and evaluated them as promising anticancer agents, highlighting the potential in cancer research (Rehman et al., 2018).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O5S/c1-12-2-4-15(24(26)27)11-17(12)22-19(25)13-6-8-23(9-7-13)30(28,29)18-10-14(20)3-5-16(18)21/h2-5,10-11,13H,6-9H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRLHXNAGYHCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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